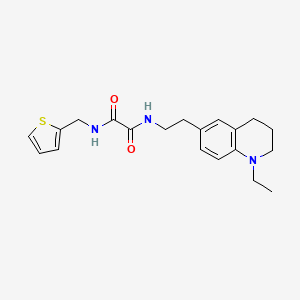

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-2-23-11-3-5-16-13-15(7-8-18(16)23)9-10-21-19(24)20(25)22-14-17-6-4-12-26-17/h4,6-8,12-13H,2-3,5,9-11,14H2,1H3,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPNLAZRUWLVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and its effects on various biological systems.

Chemical Structure

The compound features a unique structure characterized by:

- Tetrahydroquinoline moiety : This portion is known for its diverse pharmacological properties.

- Thiophen-2-ylmethyl group : This thiophene derivative contributes to the compound's interaction with biological targets.

The molecular formula is with a molecular weight of 396.5 g/mol.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, particularly targeting microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the biosynthesis of prostaglandins involved in inflammation and cancer progression .

- Cell Cycle Modulation : Preliminary studies indicate that this compound can induce cell cycle arrest in cancer cell lines, suggesting potential anticancer properties. It appears to increase the subG0/G1 fraction, indicating apoptosis or necrosis effects after prolonged exposure .

- Neurotransmitter Interaction : The tetrahydroquinoline structure suggests possible interactions with neurotransmitter receptors, which could modulate neurological functions and provide therapeutic effects in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits selective inhibitory activity against mPGES-1 with IC50 values in the low micromolar range. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.

- Effects Observed : Induction of apoptosis and cell cycle arrest were significant findings from these studies.

Case Studies

A notable case study involved the use of this compound in a model of inflammation where it significantly reduced prostaglandin E2 levels compared to untreated controls. The reduction in PGE2 was correlated with decreased inflammatory markers in treated cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C23H28N4O2 |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 955774-35-3 |

| Target Enzyme | mPGES-1 |

| IC50 (A549 Cell Line) | Low micromolar range |

| Mechanism | Enzyme inhibition, cell cycle modulation |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is , with a molecular weight of approximately 369.4 g/mol. The compound exhibits unique structural features that contribute to its biological activity.

Medicinal Applications

2.1 Anticancer Activity

Research has indicated that compounds similar to this compound may possess anticancer properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of tetrahydroquinoline derivatives that displayed significant cytotoxicity against breast cancer cells, suggesting a potential pathway for developing new anticancer agents .

2.2 Anti-inflammatory Properties

The compound's structure suggests it may interact with inflammatory pathways. Similar oxalamide compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could make it a candidate for treating inflammatory diseases .

2.3 Neurological Applications

Given the presence of the tetrahydroquinoline moiety, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease . Research into derivatives has shown promise in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Biological Mechanisms

3.1 Molecular Targeting

The mechanism of action for this compound involves binding to specific receptors or enzymes involved in disease pathways. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression or inflammation.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors related to pain and inflammation .

Case Studies

4.1 Synthesis and Biological Evaluation

A notable case study involved the synthesis of similar oxalamide compounds followed by biological evaluation in vitro and in vivo. The results demonstrated significant anti-inflammatory effects in animal models of arthritis, with reductions in swelling and pain .

4.2 Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of tetrahydroquinoline derivatives has provided insights into how modifications can enhance biological activity. For instance, altering substituents on the thiophene ring has been shown to affect binding affinity and efficacy against specific targets .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Observations :

- THQ vs. Aromatic Rings : The target compound’s THQ moiety may enhance membrane permeability compared to S336’s dimethoxybenzyl group, which is bulkier and more polar .

- Thiophene vs. Pyridine : The thiophen-2-ylmethyl group in the target compound offers sulfur-based metabolism susceptibility, contrasting with S336’s pyridine, which undergoes rapid hepatic metabolism without amide hydrolysis .

- Halogenated Derivatives : Compound 1c’s chloro- and trifluoromethyl groups likely improve target binding affinity in kinase inhibition but increase molecular weight and metabolic complexity .

Pharmacokinetic and Metabolic Profiles

- S336 (No. 1768): Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability of the oxalamide core. Major metabolic pathways involve side-chain modifications .

- Target Compound : The thiophen-2-ylmethyl group may undergo cytochrome P450-mediated oxidation to sulfoxides or sulfones, contrasting with S336’s pyridine-based glucuronidation .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The compound features an oxalamide core ($$ \text{C}2\text{O}2\text{N}_2 $$) bridging two distinct moieties:

- 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine : A bicyclic amine with an ethyl-substituted tetrahydroquinoline ring.

- Thiophen-2-ylmethylamine : A heteroaromatic amine derived from thiophene.

Retrosynthetic breakdown :

- Disconnection at the oxalamide bond yields two primary intermediates:

- $$ \text{N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)amine} $$

- $$ \text{N2-(thiophen-2-ylmethyl)amine} $$

- The oxalamide group is introduced via sequential coupling of ethyl oxalyl chloride with the amines.

Synthesis of 1-Ethyl-1,2,3,4-Tetrahydroquinolin-6-ylethylamine

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via Borsche–Drechsel cyclization or catalytic hydrogenation of quinoline derivatives. For the 1-ethyl-substituted variant:

- Quinoline alkylation :

- Quinoline is reacted with ethyl bromide in the presence of a Lewis acid (e.g., $$ \text{AlCl}_3 $$) to introduce the ethyl group at the 1-position.

- Hydrogenation :

- The ethylquinoline derivative undergoes hydrogenation using $$ \text{Pd/C} $$ or $$ \text{Raney Ni} $$ under $$ \text{H}_2 $$ (3–5 atm) to yield 1-ethyl-1,2,3,4-tetrahydroquinoline.

Functionalization at the 6-Position

Introduction of the ethylamine side chain requires:

- Nitration :

- Nitration of 1-ethyltetrahydroquinoline with $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ at 0–5°C selectively yields the 6-nitro derivative.

- Reduction to amine :

- Catalytic hydrogenation ($$ \text{H}_2/\text{Pd-C} $$) reduces the nitro group to an amine, forming 6-amino-1-ethyltetrahydroquinoline.

- Ethylamine side chain installation :

- The amine is alkylated with ethylene dibromide in a Gabriel synthesis -like process, followed by hydrolysis to yield the final 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine.

Key analytical data :

- 1H NMR (DMSO-d6) : $$ \delta $$ 1.32 (t, $$ J = 7.1 \, \text{Hz} $$, 3H, CH2CH3), 2.65–2.72 (m, 2H, CH2NH2), 3.18 (q, $$ J = 7.1 \, \text{Hz} $$, 2H, NCH2).

Synthesis of Thiophen-2-ylmethylamine

Thiophene Functionalization

Thiophen-2-ylmethylamine is prepared via:

- Bromination :

- Thiophene undergoes electrophilic bromination at the 2-position using $$ \text{Br}2/\text{FeBr}3 $$.

- Cyanomethylation :

- The bromothiophene is reacted with potassium cyanide and formaldehyde in a Sommelet–Hauser reaction to form 2-cyanomethylthiophene.

- Reduction :

Key analytical data :

Oxalamide Bond Formation

Sequential Coupling with Ethyl Oxalyl Chloride

The oxalamide bridge is constructed in two stages to ensure regioselectivity:

Step 1: Reaction with 2-(1-Ethyltetrahydroquinolin-6-yl)ethylamine

- Conditions :

- Intermediate isolation :

- Ethyl $$ \text{N}-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]oxalamate $$ is obtained after extraction ($$ \text{EtOAc}/\text{H}_2\text{O} $$) and silica gel chromatography (hexane/EtOAc 3:1).

Yield : 85–90%.

Step 2: Coupling with Thiophen-2-ylmethylamine

- Conditions :

- Purification :

- The product is recrystallized from ethanol/water to yield the final compound.

Alternative Synthesis Routes

One-Pot Oxalamide Formation

A modified approach uses HATU ($$ \text{O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate} $$) as a coupling agent:

Analytical Characterization

Spectroscopic Data

Challenges and Optimization

Side Reactions

Yield Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | 0°C → RT | +15% |

| Solvent | THF vs. DCM | ±5% |

| Base | DIEA vs. TEA | +10% |

Q & A

Q. What are the standard synthetic routes for N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydroquinoline and thiophene intermediates. Key steps include:

- Amide Coupling : Oxalamide bond formation between the tetrahydroquinoline-ethylamine and thiophen-2-ylmethylamine using coupling agents like EDC/HOBt in anhydrous DMF .

- Cyclization and Functionalization : Temperature control (0–60°C), solvent selection (e.g., dichloromethane or THF), and catalysts (e.g., triethylamine for deprotonation) are critical to minimize side reactions and improve yields .

- Purification : Silica gel chromatography or recrystallization ensures >95% purity, verified by HPLC .

Q. How is the structural integrity of the compound validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the ethyl-tetrahydroquinoline (δ 1.2–1.4 ppm for CH) and thiophene (δ 6.8–7.2 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 438.2) .

- HPLC Purity : Retention time consistency and ≥95% purity are standard benchmarks .

Q. What are the solubility and stability profiles of the compound under physiological conditions?

- Solubility : Limited aqueous solubility (e.g., <0.1 mg/mL in PBS) necessitates DMSO or ethanol as stock solvents. Solubility in organic solvents (e.g., DMF, THF) is higher .

- Stability : Degrades at pH <4 or >10, with a half-life of ~48 hours in neutral buffer at 25°C. Storage at –20°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in bioactivity (e.g., IC variability in enzyme assays) may arise from:

- Assay Conditions : Differences in buffer pH, temperature, or co-factor availability (e.g., Mg for kinase assays) .

- Structural Analogs : Subtle modifications in the tetrahydroquinoline or thiophene groups (e.g., ethyl vs. methyl substitution) alter target affinity .

- Validation : Cross-testing in orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) is advised .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Lipophilicity Reduction : Introducing polar groups (e.g., hydroxyl or amine) to the tetrahydroquinoline ethyl chain improves aqueous solubility .

- Metabolic Stability : Deuterating labile hydrogen atoms (e.g., on the oxalamide bond) extends half-life in microsomal assays .

- In Vivo Testing : Pharmacokinetic parameters (e.g., C, T) in rodent models guide dose adjustments .

Q. How does the compound interact with nitric oxide synthase (NOS) isoforms, and what are the implications for therapeutic targeting?

- Mechanism : The tetrahydroquinoline moiety mimics arginine binding in NOS active sites, while the thiophene group enhances hydrophobic interactions. Competitive inhibition is observed with IC values of 0.5–2.0 µM for iNOS vs. 10–20 µM for eNOS .

- Selectivity : Molecular dynamics simulations suggest the ethyl group on tetrahydroquinoline sterically hinders eNOS binding, improving isoform specificity .

Methodological Notes

- Synthesis Reproducibility : Batch-to-batch variability is minimized by strict control of anhydrous conditions and inert atmospheres (N/Ar) .

- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.